Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1,3-benzothiazole with appropriate thiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzothiazole: Shares the benzothiazole core structure but lacks the thiazole and ester functionalities.
Thiazole-4-carboxylate Derivatives: Similar in having the thiazole ring and carboxylate group but differ in the substituents attached to the ring.
Uniqueness
Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its combined benzothiazole and thiazole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13N3O3S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O3S2/c1-7-12(14(20)21-3)17-15(22-7)18-13(19)9-4-5-10-11(6-9)23-8(2)16-10/h4-6H,1-3H3,(H,17,18,19) |
InChI Key |
SHJSFOMUGYWFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.